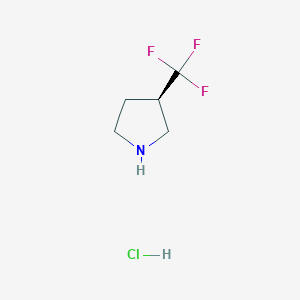

(R)-3-Trifluoromethyl-pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

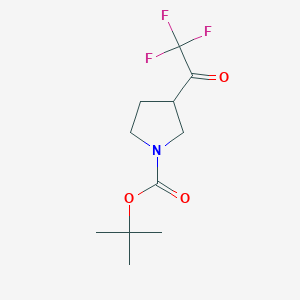

“®-3-Trifluoromethyl-pyrrolidine hydrochloride” likely belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms. The “®” denotes that it is a specific enantiomer, indicating its stereochemistry. The “trifluoromethyl” group suggests the presence of a carbon atom bonded to three fluorine atoms. The term “hydrochloride” indicates it’s a salt formed with hydrochloric acid.

Molecular Structure Analysis

Pyrrolidines have a five-membered ring structure with one nitrogen atom. The trifluoromethyl group would add electronegativity due to the presence of fluorine atoms. The hydrochloride part suggests it’s a salt, which could influence its solubility and reactivity .

Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, ring-opening reactions, and more. The trifluoromethyl group might make the compound more reactive towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidines are generally soluble in organic solvents, and their boiling points, melting points, and other properties can vary widely .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the utility of trifluoromethylated pyrrolidine derivatives in synthesizing complex molecules. For instance, tri- and tetrafluoropropionamides derived from chiral secondary amines , including pyrrolidine derivatives, have been synthesized to study their conformational behaviors. The influence of the trifluoromethyl group on molecular conformation has been highlighted, showing potential applications in designing molecules with specific structural requirements (Bilska-Markowska et al., 2014).

Catalysis and Chemical Reactions

Pyrrolidine derivatives play a significant role in catalysis and chemical synthesis. The synthesis of trifluoromethyl ethers from dithiocarbonates is an example of the application of fluoroorganic chemistry in creating compounds with potential industrial and pharmaceutical applications (Kanie et al., 2000). Additionally, organoborane-catalyzed regioselective hydroboration of pyridines using bulky organoborane compounds has been investigated, showcasing the utility of pyrrolidine derivatives in enhancing chemical reactions (Fan et al., 2015).

Material Science and Ionic Liquids

Pyrrolidine-based compounds have found applications in the development of ionic liquids with unique properties. Structural organization and transport properties of novel pyrrolidinium-based ionic liquids with perfluoroalkyl sulfonylimide anions were studied, indicating their potential in various industrial applications due to their enhanced conductivity and specific intermolecular interactions (Castiglione et al., 2009).

Biochemical Applications

Although the request specifically excluded drug use and side effects, it is worth noting that structurally related compounds have been explored for their antimicrobial properties . For example, ruthenium(II) complexes have shown promising activity against pathogenic bacteria, including MRSA, suggesting the potential of pyrrolidine derivatives in contributing to the development of new antimicrobial agents (Kumar et al., 2016).

Mechanism of Action

Target of Action

Pyrrolidine derivatives, such as proline, are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions .

Mode of Action

It’s worth noting that organocatalysts like proline and related derivatives can be encapsulated into a porous material to construct a novel heterogeneous catalyst . This encapsulation provides a platform to mimic and explore the catalytic processes in a biological system .

Biochemical Pathways

The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material can provide a platform to mimic and explore the catalytic processes in a biological system .

Result of Action

The use of pyrrolidinium cation in the development of ionic liquid crystals (ilcs) has received considerable interest due to their higher electrochemical stability .

Action Environment

It’s worth noting that high charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .

Future Directions

The future directions in the research and application of a specific compound like “®-3-Trifluoromethyl-pyrrolidine hydrochloride” would depend on its potential uses and benefits. Pyrrolidine derivatives are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

Properties

IUPAC Name |

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIUSFJVYYGNP-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)